molecular formula C25H32F2O6 B12409326 21-Desacetyl Difluprednate-d5

21-Desacetyl Difluprednate-d5

Cat. No.: B12409326
M. Wt: 471.5 g/mol
InChI Key: BQEJAAIPKDQEPV-BMYGYJMNSA-N
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Description

21-Desacetyl Difluprednate-d5 is a deuterated analogue of 21-Desacetyl Difluprednate, which is an impurity of prednisolone. Prednisolone is a steroid drug used for the treatment of multiple inflammatory conditions, allergies, autoimmune disorders, and cancers. The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Desacetyl Difluprednate-d5 involves the incorporation of deuterium atoms into the molecular structure of 21-Desacetyl Difluprednate. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves custom synthesis. Companies like SynZeal and BOC Sciences offer custom synthesis services to produce this compound in the required quantities .

Chemical Reactions Analysis

Types of Reactions

21-Desacetyl Difluprednate-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and development.

Scientific Research Applications

21-Desacetyl Difluprednate-d5 is widely used in scientific research due to its stable isotope labeling properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Employed in metabolic studies to trace the pathways and interactions of prednisolone and its derivatives.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of prednisolone in the body.

    Industry: Applied in quality control and stability studies for pharmaceutical products containing prednisolone.

Mechanism of Action

The mechanism of action of 21-Desacetyl Difluprednate-d5 is similar to that of prednisolone. It acts by inducing the production of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This results in the reduction of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Difluprednate: The parent compound, used as a topical corticosteroid for ocular inflammation.

    Difluoroprednisolone: Another derivative of prednisolone with similar anti-inflammatory properties.

    Difluoroprednisolone 21 Acetate: A related compound used in pharmaceutical research.

Uniqueness

21-Desacetyl Difluprednate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of the compound’s pathway is essential.

Properties

Molecular Formula

C25H32F2O6

Molecular Weight

471.5 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,4,4,4-pentadeuteriobutanoate

InChI

InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,4D2

InChI Key

BQEJAAIPKDQEPV-BMYGYJMNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO

Origin of Product

United States

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